![molecular formula C16H15ClN6O2S B2470894 5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-13-3](/img/structure/B2470894.png)
5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN6O2S and its molecular weight is 390.85. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have demonstrated antiviral potential. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and identified compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate as an inhibitor of influenza A virus .
- Cihan-Üstündag et al. investigated 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives against Coxsackie B4 virus, revealing potent antiviral activity .
Anti-HIV Properties
Indole derivatives have been explored as potential anti-HIV agents. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, studying their molecular docking as anti-HIV-1 compounds .
Plant Hormone Modulation
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. The indole scaffold plays a crucial role in this context, making derivatives of interest for plant-related research .
Biological Receptor Activation
Microbial metabolites derived from tryptophan activate aromatic hydrocarbon receptors in tumor-associated macrophages, potentially influencing tumor immunity .
Heterocyclic System in Medicinal Chemistry
The indole nucleus serves as a scaffold for various synthetic drug molecules. Researchers have synthesized different indole derivatives to explore their pharmacological activities .
Other Potential Applications
While the literature provides insights into the mentioned applications, further investigation may reveal additional therapeutic possibilities. Researchers continue to explore the diverse biological activities of indole derivatives, including the compound .
properties
IUPAC Name |
5-amino-1-[2-(3-chloroanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2S/c17-10-3-1-4-11(7-10)20-13(24)9-23-15(18)14(21-22-23)16(25)19-8-12-5-2-6-26-12/h1-7H,8-9,18H2,(H,19,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPKKOFWYWFEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.